molecular formula C7H6BrNO B057763 3-Acetyl-2-bromopyridine CAS No. 84199-61-1

3-Acetyl-2-bromopyridine

Cat. No.: B057763
CAS No.: 84199-61-1
M. Wt: 200.03 g/mol
InChI Key: VYJZSPNXTDPUJW-UHFFFAOYSA-N
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Description

3-Acetyl-2-bromopyridine is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a pungent odor, and it has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. In particular, this compound is used as a synthetic intermediate in the synthesis of a variety of drugs, such as antibiotics and antivirals, and it is also used in the synthesis of organic dyes. It is also used in the laboratory for biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of Terpyridines : 3-Acetyl-2-bromopyridine is used in the synthesis of trisubstituted terpyridines, which are significant for the formation of platinum complexes. These complexes have potential applications in various fields, including material science and catalysis (Huo, Arulsamy, & Hoberg, 2011).

  • Preparation of Brominated Pyridines : It is involved in the preparation of brominated pyridines, which are crucial intermediates in the synthesis of a wide range of pyridine derivatives with potential applications in pharmaceuticals and agrochemicals (Hertog, Falter, & Linde, 1948).

  • Epigenetic Research : this compound derivatives play a role in the study of bromodomains, which are involved in reading acetyl-lysine modifications on histones. This research is crucial for understanding gene expression regulation and has implications in cancer therapy and other diseases (Filippakopoulos & Knapp, 2014).

  • Structural Analysis : The compound is used in studies involving the molecular structure and vibrational spectra of bromopyridines. Such studies are essential for understanding the physical and chemical properties of these compounds (Kandasamy & Velraj, 2012).

  • Chemical Synthesis : It is utilized in the cyclization of bromopyridines with carboxylic acids, which is a significant reaction in organic synthesis, particularly in the pharmaceutical industry (Cho & Kim, 2008).

  • Bromodomain Inhibition Studies : Research involving this compound derivatives contributes to the development of bromodomain inhibitors. These inhibitors have shown potential in treating various diseases, including cancers and inflammatory disorders (Hewings et al., 2011).

Safety and Hazards

3-Acetyl-2-bromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302 - H315 - H319 - H335 .

Biochemical Analysis

Biochemical Properties

3-Acetyl-2-bromopyridine is a chemical reagent used in nonquaternary reactivators of GF-inhibited human acetylcholinesterase . It is also used in the synthesis of HIV-1 reverse transcriptase inhibitors

Cellular Effects

Given its role in the synthesis of HIV-1 reverse transcriptase inhibitors , it may influence cell function by inhibiting the replication of HIV-1 virus, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of HIV-1 reverse transcriptase inhibitors , suggesting that it may bind to and inhibit the function of the HIV-1 reverse transcriptase enzyme. This could lead to changes in gene expression and enzyme activity.

Metabolic Pathways

Given its role in the synthesis of HIV-1 reverse transcriptase inhibitors , it may be involved in pathways related to viral replication and inhibition.

Properties

IUPAC Name

1-(2-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJZSPNXTDPUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433761
Record name 3-ACETYL-2-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84199-61-1
Record name 3-ACETYL-2-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromopyridin-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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